molecular formula C6H6OS B081494 2-(Thiophen-2-yl)acetaldehyde CAS No. 15022-15-8

2-(Thiophen-2-yl)acetaldehyde

Cat. No. B081494
CAS RN: 15022-15-8
M. Wt: 126.18 g/mol
InChI Key: JTGKLBDOZYMAEA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)acetaldehyde is a chemical compound with the molecular formula C6H6OS . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)acetaldehyde, has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)acetaldehyde consists of a thiophene ring attached to an acetaldehyde group . The InChI code for this compound is 1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(Thiophen-2-yl)acetaldehyde, have been synthesized through various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

2-(Thiophen-2-yl)acetaldehyde has a molecular weight of 126.18 g/mol . The compound should be stored at a temperature of -70°C .

Scientific Research Applications

  • Protection of Carboxylic Acids : A study by Arai et al. (1998) described the use of a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, for the protection of carboxylic acids. This method is significant for synthetic organic chemistry, particularly in peptide synthesis.

  • DNA Adducts and Carcinogenicity : Research by Wang et al. (2000) identified DNA adducts formed by acetaldehyde, a related aldehyde. This study is crucial for understanding the mutagenic and carcinogenic properties of acetaldehyde and potentially similar compounds.

  • Photocatalysis : Pecho et al. (2021) investigated enantioselective photocatalysis using compounds derived from α,β-unsaturated β-aryl substituted aldehydes, which are structurally related to 2-(Thiophen-2-yl)acetaldehyde. This research has implications for asymmetric synthesis in organic chemistry.

  • Reactions on Supported Catalysts : Idriss et al. (1995) examined the reactions of acetaldehyde on various catalysts. This study provides insights into the behavior of acetaldehyde, which can be extrapolated to similar compounds, in heterogeneous catalysis.

  • Solid Red Luminophors : Guo et al. (2015) demonstrated the use of linear thiophene-containing π-conjugated aldehydes for building solid red luminophors. This research is significant for the development of new materials in the field of optoelectronics.

  • Enantioselective Synthesis : Córdova et al. (2002) described the proline-catalyzed enantioselective synthesis of a compound from acetaldehyde, highlighting the importance of chiral synthesis in pharmaceuticals and fine chemicals.

  • Acetalization Catalysis : Kotke and Schreiner (2006) presented an acid-free, organocatalytic acetalization method involving various aldehydes, including compounds related to 2-(Thiophen-2-yl)acetaldehyde.

Safety And Hazards

The safety data sheet for 2-(Thiophen-2-yl)acetaldehyde indicates that it may be harmful if inhaled, ingested, or comes into contact with skin . It is recommended to avoid inhalation of dusts, avoid substance contact, and ensure adequate ventilation .

Future Directions

Thiophene-based analogs, including 2-(Thiophen-2-yl)acetaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

2-thiophen-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKLBDOZYMAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424006
Record name thienylethanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)acetaldehyde

CAS RN

15022-15-8
Record name thienylethanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZAA Abbas, NMJ Abu‐Mejdad… - Journal of …, 2017 - Wiley Online Library
Condensation of 4,5‐diaminopyrimidines 2 and 3 with 2,2ʹ‐dipyridil (4) afforded 6,7‐bis(2‐pyridyl)pteridine‐2‐one analogues 5 and 7, respectively. Analogously, 6,7‐bis(2‐pyridyl)…
Number of citations: 3 onlinelibrary.wiley.com
ZAA Abbas, NMJ Abu-Mejdad, ZW Atwan… - 2016 - researchgate.net
Pteridines, pyrazino [2, 3-d] pyrimidine compounds, are an important class of organic compounds for many biological processes, such as amino acid metabolism, nucleic acid synthesis, …
Number of citations: 0 www.researchgate.net
Z Atwan, N Al-Masoudi - 2016 - researchgate.net
Pteridines, pyrazino [2, 3-d] pyrimidine compounds, are an important class of organic compounds for many biological processes, such as amino acid metabolism, nucleic acid synthesis, …
Number of citations: 0 www.researchgate.net
RK Rej, T Das, S Hazra, S Nanda - Tetrahedron: Asymmetry, 2013 - Elsevier
The asymmetric synthesis of two well-known anti-depressant drugs, fluoxetine and duloxetine has been accomplished in a chemoenzymatic manner. The main highlight of the synthesis …
Number of citations: 41 www.sciencedirect.com
Vaishali, V Singh - Asian Journal of Organic Chemistry, 2023 - Wiley Online Library
A simple, facile, and highly efficient approach has been unfolded for the syntheses of β‐carboline tethered imidazole derivatives. This expeditious catalyst‐free strategy proceeds …
Number of citations: 0 onlinelibrary.wiley.com
N Saleh, AMM Rawashdeh, YA Yousef… - Spectrochimica Acta Part …, 2007 - Elsevier
6-Thienyllumazine (TLM) is synthesized as a new fluorescent sensor that is capable of indicating selectively the presence of Cd 2+ ion via a fluorescence signal. Experiment has been …
Number of citations: 31 www.sciencedirect.com
NK Nandwana, OPS Patel, MR Srivathsa, A Kumar - ACS omega, 2019 - ACS Publications
A practical and efficient method has been developed for the dicarbonylation of imidazoheterocycles using glyoxals as dicarbonyl precursors under metal-free conditions in acetic acid. A …
Number of citations: 13 pubs.acs.org
LB Zhang, XQ Hao, SK Zhang, K Liu… - The Journal of …, 2014 - ACS Publications
Highly effective CuCl-mediated CH alkoxylation of arenes and heteroarenes has been developed by using a 2-aminopyridine 1-oxide moiety as an N,O-bidentate directing group. The …
Number of citations: 61 pubs.acs.org
L Jia, L Li, F Han, X Hu - New Journal of Chemistry, 2022 - pubs.rsc.org
A practical catalyst-free decarboxylative radical nitrosation reaction of β-keto acids with tert-butyl nitrite in water was developed. The strategy involving radicals worked well under …
Number of citations: 0 pubs.rsc.org

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